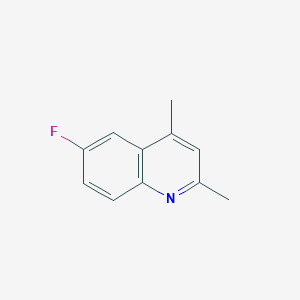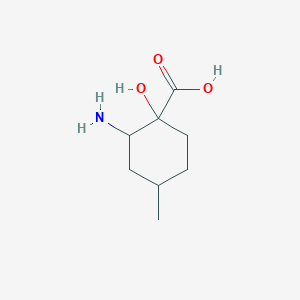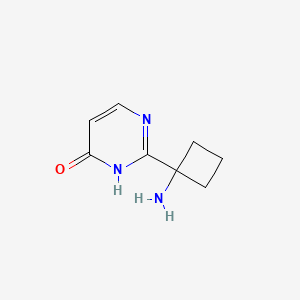
2-(1-Aminocyclobutyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclobutyl)pyrimidin-4-ol is a chemical compound with the molecular formula C₈H₁₁N₃O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with guanidine derivatives, followed by cyclization to form the pyrimidine ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclobutyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as efflux pumps in bacterial cells. By binding to these targets, it can inhibit their function, thereby increasing the susceptibility of bacteria to antibiotics . This interaction is mediated through hydrogen bonding and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-(3-Aminocyclobutyl)pyrimidin-2-amine
- 2-Aminopyrimidin-4(3H)-one
- Pyrazolo[3,4-d]pyrimidin-4-ol
Uniqueness
2-(1-Aminocyclobutyl)pyrimidin-4-ol is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with efflux pumps and other molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(1-aminocyclobutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c9-8(3-1-4-8)7-10-5-2-6(12)11-7/h2,5H,1,3-4,9H2,(H,10,11,12) |
InChI Key |
HDVWWJJHVHTJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15253694.png)
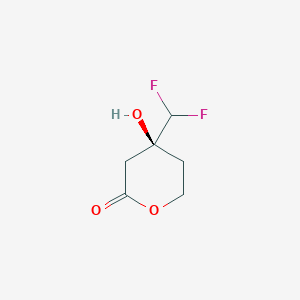
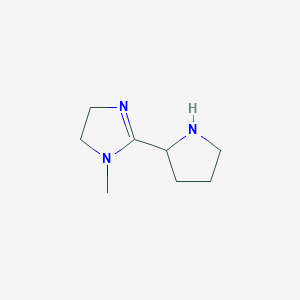
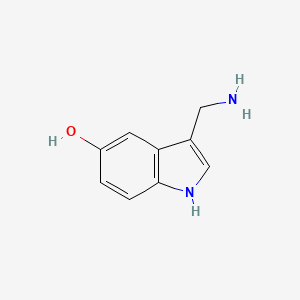
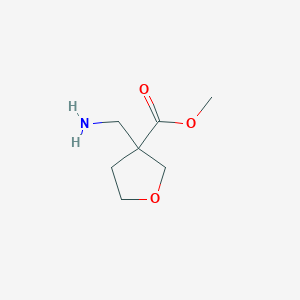

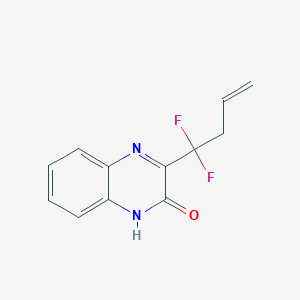
![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)
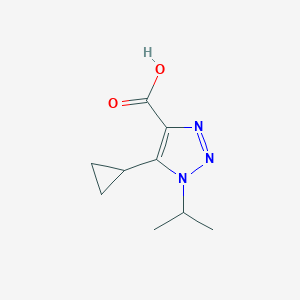
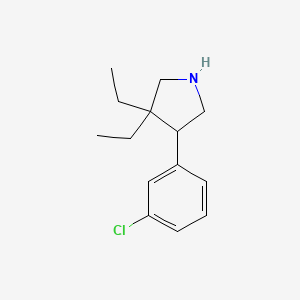
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
